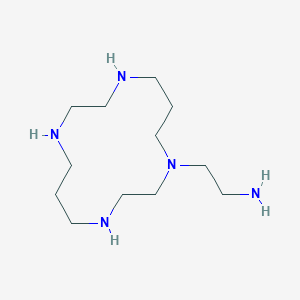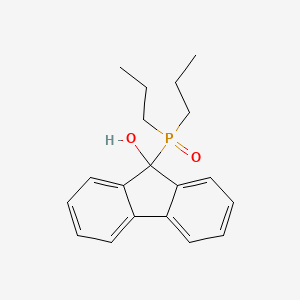
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C22H17Cl3O2. It is a derivative of methacrylate, which is commonly used in various chemical and industrial applications. This compound is characterized by the presence of three chlorophenyl groups attached to a central carbon atom, which is further connected to a methacrylate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with Tris(3-chlorophenyl)methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate can undergo oxidation reactions, particularly at the methacrylate moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chlorophenyl groups, converting them to phenyl groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of Tris(phenyl)methyl 2-methylprop-2-enoate.
Substitution: Formation of Tris(3-hydroxyphenyl)methyl 2-methylprop-2-enoate or Tris(3-aminophenyl)methyl 2-methylprop-2-enoate.
科学研究应用
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent chemical resistance and durability.
作用机制
The mechanism of action of Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to increased permeability and disruption of cellular processes. The presence of chlorophenyl groups enhances its ability to penetrate lipid bilayers, making it effective against various microorganisms. Additionally, the methacrylate moiety allows for polymerization reactions, which can be exploited in drug delivery and material science applications.
相似化合物的比较
Similar Compounds
- Tris(4-chlorophenyl)methyl 2-methylprop-2-enoate
- Tris(3-bromophenyl)methyl 2-methylprop-2-enoate
- Tris(3-fluorophenyl)methyl 2-methylprop-2-enoate
Uniqueness
Tris(3-chlorophenyl)methyl 2-methylprop-2-enoate is unique due to the specific positioning of chlorine atoms on the phenyl rings, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry. Additionally, the methacrylate moiety provides versatility in polymerization reactions, allowing for the creation of materials with tailored properties.
属性
CAS 编号 |
106967-20-8 |
|---|---|
分子式 |
C23H17Cl3O2 |
分子量 |
431.7 g/mol |
IUPAC 名称 |
tris(3-chlorophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H17Cl3O2/c1-15(2)22(27)28-23(16-6-3-9-19(24)12-16,17-7-4-10-20(25)13-17)18-8-5-11-21(26)14-18/h3-14H,1H2,2H3 |
InChI 键 |
PJAMIMATQNYHJT-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)




![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)

![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)

![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

